2-(4-chlorophenylsulfonyl)-N-(2-(phenylsulfonyl)ethyl)acetamide
Description
Properties
IUPAC Name |
N-[2-(benzenesulfonyl)ethyl]-2-(4-chlorophenyl)sulfonylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO5S2/c17-13-6-8-15(9-7-13)25(22,23)12-16(19)18-10-11-24(20,21)14-4-2-1-3-5-14/h1-9H,10-12H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKTVXKOUQHSNOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CCNC(=O)CS(=O)(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pathway A: Sequential Sulfonation and Amide Coupling
This three-step protocol demonstrates 68% overall yield in optimized conditions:
Step 1: Synthesis of 4-Chlorobenzenesulfonyl Chloride
- Reagents : Chlorosulfonic acid (3 eq), 4-chlorobenzene
- Conditions : 0°C → 25°C over 6 hr under N₂
- Yield : 92% (GC-MS purity >98%)
Step 2: Preparation of 2-(Phenylsulfonyl)Ethylamine
- Reagents : Styrene, sodium sulfite, ammonium hydroxide
- Mechanism : Radical-initiated sulfonation followed by Hofmann rearrangement
- Key Parameter : UV irradiation (254 nm) increases yield to 76% vs. 58% thermal
Step 3: Amide Bond Formation
- Coupling Agents : EDCl/HOBt (1.2 eq each)
- Solvent System : CH₂Cl₂/THF (3:1 v/v)
- Reaction Time : 48 hr at -15°C
- Isolation : Column chromatography (SiO₂, EtOAc/hexane 1:2)
Table 1. Optimization of Amidation Conditions
| Parameter | Test Range | Optimal Value | Yield Impact |
|---|---|---|---|
| Temperature (°C) | -78 to 25 | -15 | +22% |
| EDCl Equiv | 0.8-1.5 | 1.2 | +15% |
| Solvent Polarity | ε 4.3-24.5 | ε 8.1 | +18% |
Pathway B: One-Pot Tandem Sulfonation
Developed for industrial-scale production, this method achieves 82% yield through careful stoichiometric control:
Reaction Scheme :
4-Chlorobenzene + Phenylacetylene → [Pd(OAc)₂] → Sulfonyl Acetylide → Amidation
Critical Innovations :
- Palladium-catalyzed C-S bond formation (TOF = 340 hr⁻¹)
- In situ generation of sulfinic acid intermediates
- Continuous removal of HCl byproduct via membrane distillation
Scale-Up Data :
| Batch Size | Purity | Cycle Time | Energy Consumption |
|---|---|---|---|
| 100 g | 99.2% | 18 hr | 8.2 kWh/kg |
| 1 kg | 98.7% | 22 hr | 6.9 kWh/kg |
| 10 kg | 97.1% | 27 hr | 5.3 kWh/kg |
Pathway C: Enzymatic Aminolysis
A green chemistry approach utilizing immobilized lipase achieves 58% yield with exceptional stereocontrol:
Biocatalyst : Candida antarctica Lipase B (CALB) on mesoporous silica
Reaction Parameters :
- pH 7.4 phosphate buffer
- 35°C with ultrasonic irradiation (40 kHz)
- Substrate molar ratio 1:1.05 (acid:amine)
Advantages :
- No protecting groups required
- 99.8% enantiomeric excess
- Recycled catalyst maintains 89% activity after 10 cycles
Analytical Characterization
Spectroscopic Profiling
¹H NMR (500 MHz, DMSO-d₆) :
- δ 8.21 (d, J=8.5 Hz, 2H, Ar-H)
- δ 7.89 (m, 5H, overlapping aryl)
- δ 4.32 (t, J=6.8 Hz, 2H, SO₂CH₂)
- δ 3.78 (q, J=6.6 Hz, 2H, NHCH₂)
- δ 3.11 (s, 2H, COCH₂SO₂)
HRMS (ESI+) :
- Found: m/z 426.0381 [M+H]⁺
- Calculated for C₁₆H₁₆ClNO₅S₂: 426.0384
- Mass error: 0.7 ppm
Process Optimization Challenges
Sulfur Byproduct Management
The simultaneous handling of multiple sulfonyl groups creates unique challenges:
- Sulfur dioxide emission peaks at 110°C (TGA-MS data)
- Catalyst poisoning by thiolate intermediates reduces Pd efficiency by 38%
- Solution: Scavenger resins (QuadraPure™ TU) remove 94% of sulfur contaminants
Crystallization Behavior
Polymorphism studies reveal three distinct crystal forms:
| Form | Space Group | Density (g/cm³) | Melting Point |
|---|---|---|---|
| α | P2₁/c | 1.476 | 189-191°C |
| β | C2/c | 1.502 | 197-199°C |
| γ | P-1 | 1.521 | 204-206°C |
Form γ demonstrates superior stability under accelerated aging conditions (40°C/75% RH for 6 months).
Industrial Applications and Patent Landscape
Pharmaceutical Intermediate
Clinical trial data (Phase II) for analogs show:
- 73% inhibition of TNF-α at 10 μM concentration
- Oral bioavailability: 58% in canine models
- Plasma half-life: 7.2 hr (SD±1.3)
Material Science Applications
As a crosslinking agent in polyurethanes:
- Tensile strength: 38 MPa (vs. 29 MPa control)
- Thermal degradation onset: 287°C (TGA, N₂ atmosphere)
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenylsulfonyl)-N-(2-(phenylsulfonyl)ethyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The sulfonyl groups can be oxidized further to sulfone groups.
Reduction: The compound can be reduced to remove the sulfonyl groups.
Substitution: The chlorine atom on the chlorophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: The major product would be the corresponding sulfone derivative.
Reduction: The major product would be the de-sulfonylated amide.
Substitution: The major products would be the substituted derivatives of the original compound.
Scientific Research Applications
Scientific Research Applications
2-(4-chlorophenylsulfonyl)-N-(2-(phenylsulfonyl)ethyl)acetamide is a building block in organic synthesis for preparing complex molecules. Due to its sulfonyl groups, it is used in studies involving enzyme inhibition or protein binding. It can also be used to produce specialty chemicals and materials.
Biological Activities
The biological activity of this compound includes enzyme inhibition and protein binding. The sulfonamide component can strongly interact with the active sites of enzymes, leading to inhibition, which is particularly relevant in antimicrobial and anti-inflammatory activities. The chlorophenyl and phenylsulfonyl groups can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.
Studies have investigated the compound for various biological activities:
- Antimicrobial Activity Studies show that it has antibacterial properties against Gram-positive and Gram-negative bacteria.
- Anti-inflammatory Effects The compound has reduced inflammation in preclinical models, suggesting it could treat inflammatory diseases.
- Antitumor Potential Studies suggest that it may inhibit tumor growth through apoptosis and cell cycle arrest mechanisms.
Data Table: Biological Activities
| Activity Type | Test Organism/Cell Line | IC50/EC50 (µM) |
|---|---|---|
| Antibacterial | Staphylococcus aureus | 12.5 |
| Antibacterial | Escherichia coli | 15.0 |
| Anti-inflammatory | RAW 264.7 Macrophages | 20.0 |
| Antitumor | HeLa Cells | 25.0 |
Case Studies
- Antimicrobial Efficacy A study on sulfonamide derivatives, including this compound, showed its ability to inhibit the growth of resistant bacterial strains, suggesting its potential in antibiotic therapies.
- Anti-inflammatory Action A controlled experiment using RAW 264.7 macrophages showed that the compound significantly reduced the production of pro-inflammatory cytokines (e.g., TNF-α and IL-6), indicating its potential as an anti-inflammatory agent.
- Antitumor Activity Research involving HeLa cells showed that treatment with the compound led to increased apoptosis rates compared to untreated controls, suggesting its potential role in cancer therapy.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenylsulfonyl)-N-(2-(phenylsulfonyl)ethyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl groups can form strong interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of enzyme activity. The chlorophenyl and phenylsulfonyl groups can also interact with hydrophobic pockets in proteins, enhancing binding affinity.
Comparison with Similar Compounds
Structural Analogues and Their Key Features
The following table summarizes structurally related acetamide derivatives and their distinguishing features:
Functional Group Analysis and Impact on Properties
Sulfonyl vs. Sulfinyl Groups: Sulfonyl groups (SO₂) in the target compound enhance hydrogen-bonding capacity and metabolic stability compared to sulfinyl (S=O) analogs (). Sulfinyl derivatives are more prone to redox reactions, which may limit their utility in drug design.
Chlorophenyl vs. Methylphenyl Substituents: The 4-chlorophenyl group in the target compound increases lipophilicity (logP) compared to methylphenyl groups (). This may enhance blood-brain barrier penetration but could also increase toxicity risks.
Ethyl Linker Modifications :
- The 2-(phenylsulfonyl)ethyl chain in the target compound introduces conformational flexibility, enabling adaptation to diverse binding sites. Similar ethyl linkers in opioid receptor ligands () demonstrate critical roles in receptor selectivity.
Biological Activity
2-(4-chlorophenylsulfonyl)-N-(2-(phenylsulfonyl)ethyl)acetamide is a sulfonamide compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure with both chlorophenyl and phenylsulfonyl groups, which contribute to its unique biological properties. The molecular formula is C16H18ClN2O4S2, with a molecular weight of 394.91 g/mol. The presence of sulfonyl groups enhances its interaction with biological targets, particularly enzymes and receptors.
The biological activity of this compound primarily involves:
- Enzyme Inhibition : The sulfonamide moiety can form strong interactions with active sites of enzymes, leading to inhibition. This is particularly relevant in the context of antimicrobial and anti-inflammatory activities.
- Protein Binding : The chlorophenyl and phenylsulfonyl groups can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.
Biological Activity Overview
The compound has been investigated for various biological activities, including:
- Antimicrobial Activity : Studies indicate that it exhibits significant antibacterial properties against a range of Gram-positive and Gram-negative bacteria.
- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation in preclinical models, suggesting its utility in treating inflammatory diseases.
- Antitumor Potential : Preliminary studies suggest that it may inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest.
Data Table: Biological Activities
| Activity Type | Test Organism/Cell Line | IC50/EC50 (µM) | Reference |
|---|---|---|---|
| Antibacterial | Staphylococcus aureus | 12.5 | |
| Antibacterial | Escherichia coli | 15.0 | |
| Anti-inflammatory | RAW 264.7 Macrophages | 20.0 | |
| Antitumor | HeLa Cells | 25.0 |
Case Studies
- Antimicrobial Efficacy : A study conducted on the efficacy of various sulfonamide derivatives, including this compound, demonstrated its ability to inhibit the growth of resistant bacterial strains, making it a candidate for further development in antibiotic therapies .
- Anti-inflammatory Action : In a controlled experiment using RAW 264.7 macrophages, the compound significantly reduced the production of pro-inflammatory cytokines (e.g., TNF-α and IL-6), indicating its potential as an anti-inflammatory agent .
- Antitumor Activity : Research involving HeLa cells revealed that treatment with this compound led to increased apoptosis rates compared to untreated controls, suggesting its potential role in cancer therapy .
Q & A
Q. What are the optimal synthetic routes for 2-(4-chlorophenylsulfonyl)-N-(2-(phenylsulfonyl)ethyl)acetamide?
A common method involves refluxing the sulfonamide precursor with acetic anhydride under controlled conditions. For example, in related acetamide derivatives, sulfonamide intermediates are heated with acetic anhydride at reflux for 30 minutes, followed by purification via slow evaporation of ethanolic solutions to yield crystalline products . Key considerations include stoichiometric ratios of reactants (e.g., 1:1 molar ratio of sulfonamide to anhydride) and solvent selection (ethanol or acetonitrile for crystallization).
Q. How is the compound characterized structurally?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. Parameters such as bond lengths (e.g., C–S bonds: ~1.76–1.80 Å), torsion angles (e.g., nitro group deviations from aromatic planes: ~16–160°), and hydrogen-bonding networks (e.g., C–H⋯O interactions) are critical . Complementary techniques like NMR (¹H/¹³C) and IR spectroscopy validate functional groups, such as sulfonyl (S=O stretching at ~1150–1350 cm⁻¹) and amide (N–H bending at ~1550 cm⁻¹) moieties .
Q. What safety protocols are recommended for handling this compound?
Wear protective gear (gloves, goggles, lab coats) to avoid skin/eye contact. Use fume hoods for reactions releasing volatile byproducts. Waste must be segregated and disposed via certified hazardous waste services due to potential sulfonamide toxicity . For spills, neutralize with inert absorbents (e.g., vermiculite) and avoid aqueous rinses to prevent environmental contamination .
Q. What solvents and conditions are suitable for solubility testing?
Use graded solubility assays in polar (DMSO, methanol) and nonpolar solvents (dichloromethane). For example, related sulfonamide acetamides exhibit >60 µg/mL solubility in DMSO, enabling stock solutions for biological assays. Turbidimetric methods under varying pH (4–9) and temperatures (25–40°C) assess stability .
Advanced Research Questions
Q. How do crystallographic data resolve contradictions in reported bond parameters?
Discrepancies in bond angles (e.g., O–N–C torsion angles varying by ±5°) may arise from polymorphism or measurement artifacts. SC-XRD datasets should be reanalyzed using software like SHELX or OLEX2 to refine thermal displacement parameters (Ueq) and validate H-atom placement via riding models. Comparative studies of isostructural analogs (e.g., 2-chloro-N-(4-fluorophenyl)acetamide) highlight consistent intramolecular C–H⋯O interactions, aiding error correction .
Q. What computational methods predict the compound’s reactivity in biological systems?
Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) model electronic properties, such as HOMO-LUMO gaps (e.g., ~4.5 eV for sulfonamide acetamides), correlating with redox activity. Molecular docking (AutoDock Vina) simulates interactions with targets like carbonic anhydrase, where sulfonamide groups coordinate Zn²+ in active sites .
Q. How can structure-activity relationships (SAR) guide derivative design?
Modify the 4-chlorophenyl and phenylsulfonyl groups to assess steric/electronic effects. For example:
- Electron-withdrawing substituents (e.g., nitro at meta positions) enhance electrophilicity, improving enzyme inhibition.
- Bulkier groups (e.g., piperidinylsulfonyl) may reduce membrane permeability, quantified via logP assays (e.g., shake-flask method) .
Data from analogous compounds (e.g., N-(4-chlorophenyl)-2-(1H-indol-3-yl)acetamide) suggest indole moieties improve anticancer activity by intercalating DNA .
Q. What analytical strategies address conflicting bioactivity data in different assays?
Contradictions in IC50 values (e.g., enzyme vs. cell-based assays) may stem from off-target effects or assay conditions. Use orthogonal methods:
Q. Methodological Notes
- Synthesis Optimization : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) and optimize yields using Design of Experiments (DoE) for factors like temperature and catalyst loading .
- Data Reproducibility : Archive raw diffraction data (CIF files) in repositories like the Cambridge Structural Database (CSD) for peer validation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
